5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-9-7(8-10(15)13-11(16)17-8)5-3-1-2-4-6(5)12-9/h1-4,15H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMSOITIAZIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiazolidine-2,4-dione. One common method is the reaction of isatin with thiazolidine-2,4-dione in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Knoevenagel Condensation for Core Formation
The indolinylidene-thiazolidine-dione backbone is typically synthesized via Knoevenagel condensation between isatin derivatives and thiazolidine-2,4-dione.
Example Reaction
-
Reactants : 5-Methylindol-2,3-dione + 3-substituted thiazolidin-4-one
-
Conditions : Reflux in glacial acetic acid with fused sodium acetate (2–3 hours) .
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Product : 5-(5-Methyl-2-oxoindolin-3-ylidene)-3-substituted-2-thioxothiazolidin-4-one (Yield: 60–75%) .
| Reactant A | Reactant B | Product Structure | Yield | Ref |
|---|---|---|---|---|
| 5-Methylindol-2,3-dione | 3-Phenylthiazolidin-4-one | 5-(5-Methyl-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one | 60% |
Mannich Reactions for Functionalization
The NH groups of the thiazolidine-dione and indolinone moieties undergo Mannich reactions to introduce aminoalkyl substituents.
Example Reaction
-
Reactants : 5-(2-Oxoindolin-3-ylidene)-thiazolidine-2,4-dione + formaldehyde + morpholine
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Conditions : Stirring in ethanol (3–4 hours, room temperature) .
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Product : 5-(5-Methyl-1-(morpholinomethyl)-2-oxoindolin-3-yl)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one (Yield: 75%) .
Key Finding :
Di-Mannich bases with dimethylamino groups showed enhanced antileukemic activity (IC₅₀: 1.5 μM against Caco-2 cells) .
Reactions with Acetylenic Esters
The compound reacts with dimethyl acetylenedicarboxylate (DMAD) in the presence of triphenylphosphine to form phosphorus ylides.
Example Reaction
-
Reactants : 5-(2-Oxoindolin-3-ylidene)-thiazolidine-2,4-dione + DMAD + PPh₃
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Product : Phosphorus ylide with tetrazole and ester functionalities (Yield: 65–70%) .
Mechanism :
-
DMAD reacts with PPh₃ to form a zwitterionic intermediate.
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Nucleophilic attack by the NH group of the indolinone moiety leads to ylide formation .
Cyclocondensation with Thiosemicarbazides
The compound participates in cyclocondensation reactions to form thiazole derivatives.
Example Reaction
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Reactants : 5-(Morpholinosulfonyl)isatin-thiosemicarbazone + ethyl chloroacetate
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Product : 2-((5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene)hydrazono)thiazolidin-4-one (Yield: 79%) .
Key Applications :
Electrophilic Substitution on the Indole Ring
Bromination at the 5-position of the indole ring enhances biological activity.
Example Reaction
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Reactants : 5-(2-Oxoindolin-3-ylidene)-thiazolidine-2,4-dione + Br₂
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Product : 5-Bromo-5-(2-oxoindolin-3-ylidene)-thiazolidine-2,4-dione (Yield: 68%) .
Biological Impact :
-
Brominated derivatives showed improved antileukemic activity (P388 lymphocytic leukemia: 40% survival increase) .
Michael Addition Reactions
The α,β-unsaturated carbonyl system participates in Michael additions with nucleophiles.
Example Reaction
-
Reactants : 5-(2-Oxoindolin-3-ylidene)-thiazolidine-2,4-dione + benzylamine
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Product : N-Benzyl adduct with retained thiazolidine-dione core (Yield: 55%) .
Structural Confirmation :
Coordination with Metal Ions
The compound acts as a ligand for transition metals, forming complexes with potential catalytic activity.
Example Reaction
-
Reactants : 5-(2-Oxoindolin-3-ylidene)-thiazolidine-2,4-dione + CuCl₂
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Product : Cu(II) complex with square-planar geometry (Yield: 72%) .
Key Data :
Scientific Research Applications
Medicinal Chemistry
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione is primarily explored for its potential as a therapeutic agent in treating various diseases:
- Antidiabetic Activity : Similar to other thiazolidinediones like rosiglitazone and pioglitazone, this compound shows promise in regulating glucose metabolism and improving insulin sensitivity. Its mechanism may involve the activation of peroxisome proliferator-activated receptors (PPARs) .
Oncology
The compound has demonstrated significant anticancer properties:
- Anticancer Activity : In vitro studies indicate that it exhibits potent cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The compound induces apoptosis by modulating Bcl-2 family proteins, decreasing anti-apoptotic proteins while increasing pro-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| MDA-MB-231 | 50 | Bcl-2 modulation |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Carbonic Anhydrase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of various isoforms of carbonic anhydrase (CA), which is crucial for physiological processes like respiration and acid-base balance .
In Vitro Studies
- Cytotoxicity Assays : The compound was tested across different concentrations (5, 10, 25, 50, and 100 µM) using the MTT assay. Results showed a dose-dependent inhibition of cell proliferation in breast cancer cell lines .
- Mechanistic Insights : Studies revealed that the compound's anticancer effects stem from its ability to modulate apoptosis-related proteins, leading to increased cell death in cancerous cells while sparing normal cells .
Comparative Studies
In comparative studies with other thiazolidinediones, this compound exhibited superior anticancer activity compared to structurally similar compounds. For instance, certain derivatives demonstrated enhanced activity against MCF-7 cells when compared with known thiazolidinediones .
Mechanism of Action
The mechanism of action of 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, including those involved in cell signaling pathways. The thiazolidine ring can interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), inhibiting their activity and thereby exerting anticancer effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-2,4-dione Derivatives
Key Observations :
- LOX Inhibition : Indole-substituted TZDs (e.g., compound 1s) exhibit moderate LOX inhibition (IC50 = 7.46 µM), outperforming methoxy-substituted analogs (e.g., 1g: 7.3% inhibition) .
- Antioxidant Activity : Methoxy groups (e.g., 1d) enhance lipid peroxidation inhibition (84.2%) compared to hydroxy-substituted derivatives (1m: 23.0%) .
- Anticancer Activity : Indole-based TZDs (e.g., 5-[(1H-indol-3-yl)methylene]-TZD derivatives) show IC50 values <30 µM against A549 and HCT116 cancer cells, comparable to 5-FU .
- Antidiabetic Activity: Substituents at the N3 position (e.g., morpholinomethyl in CMTD) improve PPARγ binding and hypoglycemic effects .
Structural and Electronic Comparisons
| Feature | 5-(2-Oxo-indolin-3-ylidene)-TZD | 5-(4-Chlorobenzylidene)-TZD (CTD) | 5-(3-Methoxybenzylidene)-TZD (1d) |
|---|---|---|---|
| Core Structure | TZD + 2-oxoindoline | TZD + 4-Cl-benzylidene | TZD + 3-OCH3-benzylidene |
| Electronic Effects | Electron-withdrawing oxo group | Electron-withdrawing Cl | Electron-donating OCH3 |
| Bioactivity | Theoretical: Kinase inhibition | Anticancer, α-amylase inhibition | Lipid peroxidation inhibition |
| Synthetic Route | Knoevenagel condensation (analog-based) | Claisen condensation | Knoevenagel condensation |
Key Trends :
- Substituent Effects : Hydrophobic groups (e.g., Cl, indole) improve enzyme inhibition (e.g., LOX, α-amylase), while polar groups (e.g., OH, OCH3) enhance antioxidant capacity .
- N3 Modification: Alkylation at the N3 position (e.g., morpholinomethyl in CMTD) increases bioavailability and target selectivity .
Pharmacokinetic and Toxicity Profiles
- 5-(2-Oxo-indolin-3-ylidene)-TZD: No direct data, but indole-containing analogs (e.g., 1s) show low cytotoxicity in murine and human cell lines .
- TM17 (5-(5-Bromo-2-methoxybenzylidene)-TZD): Non-toxic in human/murine cells; suppresses pro-inflammatory cytokines (IL-6, IL-17A) .
Biological Activity
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolidine core linked to an indoline moiety, which is critical for its biological activity. The synthesis of derivatives of this compound has been described in multiple studies, with variations in substituents leading to different biological profiles.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound derivatives:
-
Inhibition of Cancer Cell Proliferation :
- A study reported that certain derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung), Caco-2 (colon), HepG2 (liver), and MDA-MB-231 (breast) with IC50 values ranging from 1.5 μM to 91.51 μM .
- Compound 14a was noted for its potent effects against Caco-2 cells, inducing apoptosis through down-regulation of anti-apoptotic genes such as Bcl-2 and Survivin .
- Mechanism of Action :
Enzyme Inhibition
The compound also demonstrates significant inhibitory activity against enzymes relevant to cancer and other diseases:
- Tyrosinase Inhibition :
- Carbonic Anhydrase Inhibition :
Case Studies and Research Findings
Several notable studies highlight the compound's biological activity:
Q & A
Q. What are the standard synthetic routes for 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione?
The compound is synthesized via condensation reactions. A typical protocol involves refluxing 3-formylindole derivatives with thiazolidine-2,4-dione in acetic acid, often with sodium acetate as a catalyst. For example, analogous thiazolidinones are prepared by reacting substituted oxo-compounds with thiosemicarbazides under acidic conditions, followed by recrystallization . Modifications may include varying substituents on the indole or thiazolidine-dione core to optimize yield and purity.
Q. How is structural characterization performed for this compound?
Characterization relies on spectroscopic methods:
- NMR (¹H/¹³C) to confirm the Z/E configuration of the exocyclic double bond.
- IR spectroscopy to identify carbonyl (C=O) and thione (C=S) stretching vibrations.
- Elemental analysis (CHNS) to verify purity and molecular composition .
- X-ray crystallography for definitive stereochemical assignment in crystalline derivatives .
Q. What safety precautions are required during handling?
- Use chemical-resistant gloves (e.g., nitrile) and flame-retardant lab coats to prevent skin contact.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in a cool, dry environment away from ignition sources. Safety protocols for analogous thiazolidinones emphasize strict adherence to EN 374 and Regulation (EU) 2016/425 standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps compared to acetic acid alone .
- Catalysis : Sodium acetate accelerates enolate formation, while microwave-assisted synthesis reduces reaction time from hours to minutes in analogous systems .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reagent ratios, as demonstrated in ICReDD’s reaction path search methods .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Ensure consistent molar concentrations in assays, as substituents (e.g., electron-withdrawing groups) alter solubility and bioavailability .
- Control experiments : Compare against structurally similar analogs (e.g., 5-arylidene derivatives) to isolate substituent effects from core scaffold activity .
- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to confirm target specificity and rule off-target effects .
Q. How do substituents on the arylidene group modulate bioactivity?
- Electron-withdrawing groups (e.g., -Br, -NO₂): Enhance cytotoxicity in cancer cell lines by increasing electrophilicity and target binding affinity.
- Electron-donating groups (e.g., -OCH₃): Improve aqueous solubility but may reduce potency.
- Bulkier substituents (e.g., coumarinyl): Alter steric interactions, impacting selectivity for enzymes like PPAR-γ .
Q. What computational tools predict the compound’s reactivity and stability?
- Reaction path search algorithms (e.g., GRRM) identify intermediates and byproducts, reducing experimental trial-and-error .
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases), guiding rational design .
- ADMET prediction (SwissADME) assesses pharmacokinetic properties, such as logP and metabolic stability, prior to in vivo testing .
Methodological Considerations
Q. How to troubleshoot low yields in the final synthesis step?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted starting materials.
- Acid/base workup : Adjust pH to precipitate impurities; recrystallize from DMF/ethanol mixtures for higher purity .
- Reaction monitoring : TLC or LC-MS detects intermediate formation, allowing real-time adjustments to reaction time/temperature .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- PXRD (powder X-ray diffraction) identifies crystalline phases.
- DSC/TGA (differential scanning calorimetry/thermogravimetric analysis) detects thermal stability variations.
- Solid-state NMR resolves hydrogen-bonding networks influencing solubility .
Data Interpretation and Validation
Q. How to validate conflicting results in enzyme inhibition assays?
- Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity.
- Negative controls : Include known inhibitors (e.g., rosiglitazone for PPAR-γ) to benchmark potency .
- Statistical rigor : Apply ANOVA to assess significance across biological replicates, minimizing batch effect variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
